1-(1-Methylcyclopropyl)-4-nitrobenzene
Description
1-(1-Methylcyclopropyl)-4-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted at the para position with a nitro group (-NO₂) and a 1-methylcyclopropyl moiety. The methylcyclopropyl group introduces steric rigidity and unique electronic effects due to the strained cyclopropane ring, which may influence reactivity, stability, and intermolecular interactions. Nitroaromatic compounds are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate electrophilic substitution and redox reactions.
Properties
CAS No. |
40088-88-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-10(6-7-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
GDSHKRFBTKLMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(1-Methylcyclopropyl)-4-nitrobenzene with key analogs, focusing on substituent effects, reactivity, synthesis, and toxicity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The nitro group in this compound and its analogs strongly deactivates the benzene ring, directing electrophilic substitution to meta positions. In contrast, methoxy-substituted analogs (e.g., 1-(1-Ethynylcyclopropyl)-4-methoxybenzene) activate the ring for ortho/para substitution .
Synthetic Utility: Propargylic chloride derivatives like 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene are used in TDAE-mediated reactions to generate propargylic anions, enabling C–C bond formation with aldehydes . Similar strategies could apply to the target compound if functionalized with reactive leaving groups.
Toxicity and Handling :
- Nitro-substituted compounds (e.g., 1-sec-butyl-4-nitrobenzene) exhibit acute toxicity (Category 4), necessitating strict handling protocols. The target compound likely requires similar precautions due to the nitro group .
- Methoxy-substituted analogs (e.g., 1-(1-Ethynylcyclopropyl)-4-methoxybenzene) show lower acute hazards but are still classified for R&D use only .
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